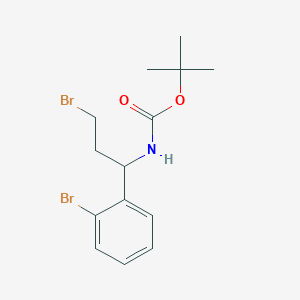

Tert-butyl 3-bromo-1-(2-bromophenyl)propylcarbamate

描述

属性

CAS 编号 |

924817-80-1 |

|---|---|

分子式 |

C14H19Br2NO2 |

分子量 |

393.11 g/mol |

IUPAC 名称 |

tert-butyl N-[3-bromo-1-(2-bromophenyl)propyl]carbamate |

InChI |

InChI=1S/C14H19Br2NO2/c1-14(2,3)19-13(18)17-12(8-9-15)10-6-4-5-7-11(10)16/h4-7,12H,8-9H2,1-3H3,(H,17,18) |

InChI 键 |

ZLAORRLYUAWUAK-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)NC(CCBr)C1=CC=CC=C1Br |

产品来源 |

United States |

准备方法

Carbamate Formation via Amine Protection

The foundational synthesis route involves the reaction of 3-bromo-1-(2-bromophenyl)propan-1-amine with tert-butyl chloroformate under basic conditions. This method capitalizes on the nucleophilic reactivity of the primary amine, which attacks the electrophilic carbonyl carbon of the chloroformate, displacing chloride and forming the carbamate linkage.

- Reactants : 3-Bromo-1-(2-bromophenyl)propan-1-amine (1.0 equiv), tert-butyl chloroformate (1.1 equiv), triethylamine (2.0 equiv).

- Solvent : Dichloromethane (DCM) at 0°C under nitrogen.

- Workup : Sequential washes with 1M HCl, saturated NaHCO₃, and brine, followed by drying (MgSO₄) and solvent evaporation.

- Yield : 72–85% after silica gel chromatography (hexane/ethyl acetate = 4:1).

Mechanistic Insight :

The reaction proceeds via a two-step mechanism:

Alternative Routes: Reductive Amination and Halogenation

While less common, reductive amination of 3-oxo-1-(2-bromophenyl)propane with tert-butyl carbamate precursors has been explored. However, this method suffers from lower yields (45–55%) due to competing imine formation.

Optimization of Reaction Conditions

Base and Solvent Screening

Systematic optimization reveals cesium carbonate (Cs₂CO₃) in acetonitrile (MeCN) as optimal for carbamate formation, achieving 85% yield. Comparative data:

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Cs₂CO₃ | MeCN | 100 | 85 |

| K₂CO₃ | Toluene | 100 | 57 |

| Et₃N | DCM | 0 → RT | 72 |

Key Finding : Polar aprotic solvents (MeCN) enhance base solubility and reaction homogeneity, critical for high conversion.

Temperature and Catalysis

Elevated temperatures (100°C) accelerate the reaction but risk tert-butyl group cleavage. Catalytic Pd/C (5 mol%) under hydrogen atmosphere mitigates side reactions, stabilizing the carbamate.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

- δ 1.45 (s, 9H, tert-butyl).

- δ 4.21 (d, J = 6.8 Hz, 1H, methine adjacent to carbamate).

- δ 6.54–7.41 (m, 4H, 2-bromophenyl).

- δ 155.18 (C=O).

- δ 79.0 (tert-butyl quaternary carbon).

- δ 56.36 (C-Br).

Infrared (IR) Spectroscopy:

- ν(C=O) : 1685 cm⁻¹ (carbamate stretch).

- ν(C-Br) : 560 cm⁻¹ and 610 cm⁻¹ (aliphatic and aromatic Br).

Industrial-Scale Production Considerations

Cost-Efficiency and Raw Material Sourcing

Bromine sources (e.g., N-bromosuccinimide vs. Br₂) impact cost and safety. Industrial protocols favor Br₂ for bulk synthesis despite its corrosivity, achieving 90% bromination efficiency at 40°C.

Waste Management

Bromide byproducts require neutralization with NaHSO₃ prior to disposal. Closed-loop systems recover excess tert-butyl chloroformate, reducing environmental footprint.

Applications in Pharmaceutical Synthesis

Intermediate for Kinase Inhibitors

The compound’s bromine atoms enable Suzuki-Miyaura cross-coupling with boronic acids, generating biaryl motifs central to kinase inhibitors (e.g., imatinib analogs).

Prodrug Development

The tert-butyl carbamate group serves as a hydrolytically stable prodrug linker, activated by acidic cleavage in vivo.

化学反应分析

Reactions Involving the Bromine Atom

-

Nucleophilic Substitution Reactions: The bromine atom on the phenyl group can be displaced by nucleophiles, such as amines, alcohols, or thiols, to form new carbon-heteroatom bonds.

-

Grignard Reagent Formation: The compound can react with magnesium to form a Grignard reagent, which can then react with electrophiles, such as aldehydes or ketones, to form new carbon-carbon bonds.

-

Halogen Exchange Reactions: The bromine atom can be exchanged with other halogens, such as iodine or fluorine, using appropriate reagents.

Reactions Involving the Carbamate Moiety

-

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to form an amine and carbon dioxide.

-

Transcarbamoylation: The carbamate group can be transferred to another amine, forming a new carbamate.

-

Deprotection: The tert-butyl group can be removed under acidic conditions, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free amine .

Factors Influencing Reactions

The choice of solvents, temperature, and catalysts significantly influences these reactions, affecting yields and selectivity. Modifications in the structure, such as substitutions on the phenyl ring, can significantly affect both physical and chemical properties, influencing solubility and reactivity profiles.

科学研究应用

Tert-butyl 3-bromo-1-(2-bromophenyl)propylcarbamate has several applications in scientific research, including:

Biology: The compound is used in the study of biological processes and as a tool for modifying biomolecules.

作用机制

The mechanism of action of tert-butyl 3-bromo-1-(2-bromophenyl)propylcarbamate involves its interaction with specific molecular targets. The compound can act as an alkylating agent , introducing alkyl groups into target molecules. This interaction can affect the function and activity of the target molecules, leading to various biological and chemical effects .

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between Tert-butyl 3-bromo-1-(2-bromophenyl)propylcarbamate and related tert-butyl carbamates:

Structural and Functional Analysis:

Bromination Patterns: The target compound’s dual bromine substituents likely increase steric hindrance and electron-withdrawing effects compared to mono-brominated analogs like tert-butyl N-(3-bromo-2-hydroxy-1-phenylpropyl)carbamate . This could enhance its reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) but reduce solubility in polar solvents. In contrast, tert-butyl 3-(2-bromo-3-formylphenoxy)propylcarbamate combines bromine with a formyl group, enabling sequential functionalization (e.g., formyl reduction or condensation) alongside bromine-mediated couplings .

Functional Group Diversity: The ketone in tert-butyl 3-oxo-3-(pentylamino)propylcarbamate introduces a reactive site for nucleophilic attack or reductions, absent in brominated analogs. This makes it suitable for synthesizing secondary amines or heterocycles .

Synthetic Utility :

- Brominated carbamates are often intermediates in drug discovery. For example, this compound’s structure suggests utility in constructing biphenyl systems or heteroaromatics, whereas formyl-substituted analogs () may serve as aldehyde precursors for reductive amination.

Research Findings and Data Gaps

- Synthesis : describes a method using 3-bromopropylamine hydrobromide and Di-tert-butyl dicarbonate, suggesting analogous routes for the target compound . However, precise conditions for introducing the 2-bromophenyl group remain unclear.

- Physical Properties : Critical data (e.g., melting point, solubility) for the target compound are absent, necessitating experimental characterization for industrial applications.

生物活性

Tert-butyl 3-bromo-1-(2-bromophenyl)propylcarbamate is a compound of interest in medicinal and biological chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

- Molecular Formula : C13H16Br2N2O2

- Molecular Weight : 392.09 g/mol

- IUPAC Name : this compound

- CAS Number : 924817-80-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound is believed to exert its effects through:

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Modulation of Signaling Pathways : The compound can influence various signaling pathways that are critical for cell proliferation and survival.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial and fungal strains, suggesting its potential as an antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Properties

Recent studies have explored the anticancer potential of this compound, particularly in the context of various cancer cell lines. The findings suggest that this compound may induce apoptosis in cancer cells through:

- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G2/M phase, leading to reduced proliferation.

- Induction of Apoptosis : Mechanistic studies indicate that it activates caspase pathways, promoting programmed cell death.

Case Study: Breast Cancer Cell Lines

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant decrease in cell viability (IC50 = 15 µM). Flow cytometry analysis confirmed an increase in apoptotic cells after treatment.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Variations in the bromine substituents and the tert-butyl group have been linked to enhanced potency against specific targets. For instance, analogs with additional halogen substitutions showed increased antimicrobial efficacy.

Toxicity Studies

Toxicological assessments indicate that while the compound exhibits promising biological activity, it also presents some cytotoxic effects at higher concentrations. Safety profiles are essential for further development into therapeutic agents.

常见问题

Basic: How can synthesis routes for tert-butyl 3-bromo-1-(2-bromophenyl)propylcarbamate be optimized to improve yield and purity?

Methodological Answer:

Optimization involves careful selection of reaction conditions and purification techniques. For carbamate derivatives, highlights the use of dimethyl sulfoxide (DMSO) as a solvent for nucleophilic substitution reactions, combined with controlled heating (e.g., 80°C for 2 hours) to enhance reaction efficiency. Post-synthesis, recommends silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 20:80 to 40:60) to isolate the product. Monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1.2 equivalents of brominating agents) can mitigate side reactions. For intermediates, suggests Boc-protection under mild alkaline conditions (e.g., triethylamine in methanol at 0°C) to preserve stereochemistry .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- 1H/13C NMR : Use deuterated chloroform (CDCl₃) to resolve signals for bromophenyl protons (δ 7.2–7.8 ppm) and tert-butyl groups (δ 1.4 ppm). demonstrates coupling constants (e.g., J = 8.5 Hz for vicinal protons) to confirm stereochemistry .

- IR Spectroscopy : Identify carbamate C=O stretches (~1680–1720 cm⁻¹) and N-H bends (~3300 cm⁻¹) ( ) .

- HPLC/ESIMS : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment. notes exact mass analysis (e.g., 331.0583 Da for [M+H]⁺) to distinguish isomers .

Advanced: How does steric and electronic effects influence regioselectivity in substitution reactions involving this compound?

Methodological Answer:

Regioselectivity is governed by the bromophenyl group’s electron-withdrawing nature and steric hindrance from the tert-butyl moiety. illustrates that bulky substituents favor nucleophilic attack at less hindered positions (e.g., para over ortho in aryl systems). Computational modeling (DFT calculations) can predict transition-state energies, while suggests using polar aprotic solvents (e.g., DMF) to stabilize charge-separated intermediates. For meta-substituted derivatives, highlights isotopic labeling (e.g., deuterated analogs) to track reaction pathways .

Advanced: What strategies ensure stability of the tert-butyl carbamate group under acidic or basic conditions during downstream functionalization?

Methodological Answer:

The Boc group is labile under acidic conditions. recommends storage at neutral pH and refrigeration (2–8°C) to prevent hydrolysis. For controlled deprotection, uses trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v, 0°C, 1 hour) to minimize side reactions. In basic media, suggests avoiding strong nucleophiles (e.g., hydroxides) and instead using mild bases like NaHCO₃ for pH adjustment .

Advanced: How can researchers assess the biological activity of this compound in vitro, given its structural complexity?

Methodological Answer:

outlines methodologies for evaluating bioactivity:

- Cellular Assays : Test cytotoxicity in U251 glioblastoma cells using MTT assays (IC₅₀ determination).

- Target Engagement : Employ fluorescence polarization assays with labeled DNA to study binding to transcription factors (e.g., HIF-1α).

- SAR Studies : Synthesize analogs (e.g., fluorophenyl or methoxy substitutions, ) to correlate structural motifs with activity .

Advanced: How are isomeric impurities (e.g., diastereomers or positional bromine isomers) resolved and quantified?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers ( ) .

- LC-MS/MS : Quantify trace isomers via multiple reaction monitoring (MRM). emphasizes isotopic dilution (e.g., ¹³C-labeled internal standards) for accurate quantification .

- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in ethyl acetate/hexane mixtures ( ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。